N-[3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide
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Description
“N-[3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide” is also known as LGD-4033 or Ligandrol . It is a selective androgen receptor modulator (SARM) which is under development for the treatment of muscle atrophy in people with hip fracture . It was also under development for the treatment of cachexia, hypogonadism, and osteoporosis, but development for these indications was discontinued .
Synthesis Analysis
The synthesis of “this compound” or similar compounds often involves the use of 2,2,2-trifluoro-1-methoxyethanol and acetamide in a solvent like 1,4-dioxane . The reaction is typically carried out at reflux conditions .Molecular Structure Analysis
The molecular formula of “this compound” is C14H12F6N2O, and its molar mass is 338.253 g·mol −1 . The compound contains a trifluoromethyl group, a hydroxyethyl group, and an amide group attached to a phenyl ring .Safety and Hazards
Known possible side effects of “N-[3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide” or Ligandrol include headache, dry mouth, adverse lipid changes like decreased high-density lipoprotein (HDL) cholesterol levels, changes in sex hormone concentrations like decreased testosterone levels, elevated liver enzymes, and liver toxicity .
Future Directions
Properties
IUPAC Name |
N-[3-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-2-9(16)15-8-5-3-4-7(6-8)10(17)11(12,13)14/h2-6,10,17H,1H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHMSQFLFBCJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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